t-Butyl 4-acetylphenoxyacetate

Description

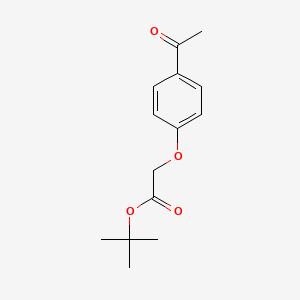

t-Butyl 4-acetylphenoxyacetate is a synthetic ester derivative characterized by a t-butyl ester group and an acetyl-substituted phenoxy moiety. It is primarily utilized in organic synthesis as a protected intermediate, particularly in peptide nucleic acid (PNA) monomer preparation . The t-butyl group serves as a sterically hindered protecting group, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups . Its structural features, including the acetylphenoxy group, influence reactivity, solubility, and stability, making it valuable in controlled synthesis workflows.

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl 2-(4-acetylphenoxy)acetate |

InChI |

InChI=1S/C14H18O4/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)18-14(2,3)4/h5-8H,9H2,1-4H3 |

InChI Key |

SJPODIOUZJJLOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

t-Butyl Phenylcyanoacrylates

- Structure: These compounds feature a cyanoacrylate backbone with varying alkyl/aryl substituents (e.g., methyl, ethyl, tert-butyl) on the phenyl ring .

- Synthesis: Prepared via condensation of t-butyl cyanoacetate with substituted benzaldehydes, contrasting with t-butyl 4-acetylphenoxyacetate’s synthesis via alkylation of phenolic derivatives with t-butyl bromoacetate .

- Applications: Primarily used as monomers for styrene copolymerization, differing from the PNA-focused role of this compound .

tert-Butyl 2-(3-Formylphenoxy)acetate

- Structure: Shares the t-butyl phenoxyacetate core but substitutes the acetyl group with a formyl group at the 3-position .

- Physical Properties: Molecular weight = 236.26 g/mol (C₁₃H₁₆O₄), similar to this compound (estimated MW ~250–270 g/mol) .

t-Butyl-Protected Amino Acid Derivatives

- Structure : Examples include t-butyl esters of Asp/Glu or ethers of Thr/Ser in peptide synthesis .

- Function: Like this compound, these groups prevent undesired side reactions during synthesis but are tailored for amino acid backbones .

Physicochemical Properties

| Property | This compound | tert-Butyl 2-(3-Formylphenoxy)acetate | t-Butyl Phenylcyanoacrylates |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250–270 (estimated) | 236.26 | 200–300 (varies by substituent) |

| Functional Groups | Acetylphenoxy, t-butyl ester | Formylphenoxy, t-butyl ester | Cyanoacrylate, t-butyl ester |

| Stability | Acid-labile (TFA-sensitive) | Likely acid-labile | Polymerizes under heat/light |

| Applications | PNA monomers | Intermediate for further derivatization | Polymerization monomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.